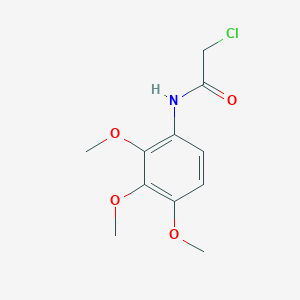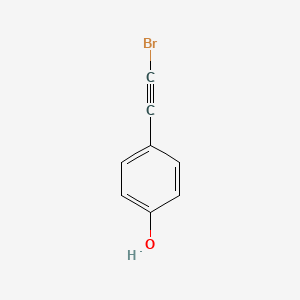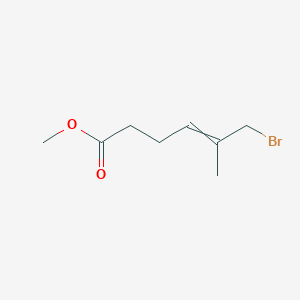
2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide is an organic compound with a molecular formula of C11H14ClNO4. This compound is characterized by the presence of a chloroacetamide group attached to a trimethoxyphenyl ring. It is primarily used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide typically involves the reaction of 2,3,4-trimethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,3,4-Trimethoxyaniline+Chloroacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide
- 2-Chloro-N-(3-chlorophenyl)acetamide
Uniqueness
2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its reactivity and biological activity
Propiedades
Número CAS |
860572-09-4 |
|---|---|
Fórmula molecular |
C11H14ClNO4 |
Peso molecular |
259.68 g/mol |
Nombre IUPAC |
2-chloro-N-(2,3,4-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C11H14ClNO4/c1-15-8-5-4-7(13-9(14)6-12)10(16-2)11(8)17-3/h4-5H,6H2,1-3H3,(H,13,14) |
Clave InChI |
OOYOFLHBKSTNND-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)NC(=O)CCl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14201791.png)
![3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]-](/img/structure/B14201797.png)
![Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14201799.png)
![1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14201807.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid](/img/structure/B14201822.png)
![1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-](/img/structure/B14201823.png)

![3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile](/img/structure/B14201833.png)


![1-Methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione](/img/structure/B14201840.png)
![Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]-](/img/structure/B14201852.png)
